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Compound of Interest

Compound Name: Ethyl 4-(4-bromophenyl)butanoate

Cat. No.: B189600 Get Quote

For researchers, scientists, and professionals in drug development, this document provides a

comprehensive overview of the spectroscopic data for Ethyl 4-(4-bromophenyl)butanoate, a

compound of interest in organic synthesis and medicinal chemistry. This guide presents

available data in a structured format and outlines the general experimental protocols for

acquiring such data.

Summary of Spectroscopic Data
Precise, experimentally verified spectroscopic data for Ethyl 4-(4-bromophenyl)butanoate is

not readily available in public spectral databases. The following tables are based on predicted

values and data from closely related analogs. These should be used as a reference and for

comparison with experimentally obtained data.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.40 Doublet 2H Ar-H

~7.05 Doublet 2H Ar-H

4.12 Quartet 2H -OCH₂CH₃

2.60 Triplet 2H Ar-CH₂-

2.30 Triplet 2H -CH₂C(=O)-

1.95 Quintet 2H -CH₂CH₂CH₂-

1.23 Triplet 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

~173.0 C=O

~140.0 Ar-C (quaternary)

~131.5 Ar-CH

~130.0 Ar-CH

~120.0 Ar-C-Br

~60.5 -OCH₂-

~34.5 Ar-CH₂-

~33.0 -CH₂C(=O)-

~26.0 -CH₂CH₂CH₂-

~14.0 -CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group

~2980-2850 C-H (aliphatic)

~1735 C=O (ester)

~1485 C=C (aromatic)

~1250 C-O (ester)

~1010 C-Br

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation

270/272 [M]⁺ (Molecular ion peak with bromine isotopes)

225/227 [M - OCH₂CH₃]⁺

197/199 [M - C₄H₇O₂]⁺

171 [C₆H₄BrCH₂CH₂]⁺

91 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
While specific experimental details for the acquisition of the above data are not published, the

following are general methodologies typically employed for the spectroscopic analysis of

organic compounds like Ethyl 4-(4-bromophenyl)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of Ethyl 4-(4-
bromophenyl)butanoate is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), is often added.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically recorded on a 300 or 400 MHz

spectrometer. Data acquisition parameters include a sufficient number of scans to obtain a
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good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width

appropriate for proton signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, often at

a frequency of 75 or 100 MHz. Due to the low natural abundance of ¹³C, a larger number of

scans is required. Proton decoupling techniques are commonly used to simplify the

spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like Ethyl 4-(4-bromophenyl)butanoate, a thin film

is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with

dry KBr powder and pressing it into a transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A

background spectrum is recorded first and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a

common technique. The sample is injected into a gas chromatograph, where it is vaporized

and separated from impurities before entering the mass spectrometer. Direct infusion using a

syringe pump is another method.

Ionization: Electron Ionization (EI) is a common ionization technique that bombards the

sample with high-energy electrons, causing fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of an organic compound.
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Caption: A generalized workflow for the synthesis and spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Ethyl 4-(4-
bromophenyl)butanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189600#spectroscopic-data-nmr-ir-ms-of-ethyl-4-4-
bromophenyl-butanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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